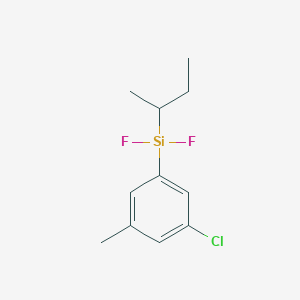
(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two fluorine atoms, a butan-2-yl group, and a 3-chloro-5-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon hydride reacts with an alkene or alkyne in the presence of a catalyst, often a platinum or rhodium complex. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and purification techniques ensures the efficient production of this compound on an industrial scale.
化学反应分析
Types of Reactions
(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium alkoxides or primary amines under mild conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted silanes with various functional groups.
Oxidation Reactions: Produce silanols or siloxanes.
Reduction Reactions: Result in silanes with different alkyl or aryl groups.
科学研究应用
(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based materials with unique properties.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane involves its ability to undergo various chemical transformations due to the presence of reactive silicon-fluorine bonds. These bonds can be cleaved under specific conditions, allowing the compound to participate in substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
- (Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane
- (Butan-2-yl)(3-chloro-2-fluorophenyl)difluorosilane
- (Butan-2-yl)(3-tert-butyl-2-hydroxy-5-methylphenyl)difluorosilane
Uniqueness
(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties
属性
CAS 编号 |
918446-86-3 |
|---|---|
分子式 |
C11H15ClF2Si |
分子量 |
248.77 g/mol |
IUPAC 名称 |
butan-2-yl-(3-chloro-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C11H15ClF2Si/c1-4-9(3)15(13,14)11-6-8(2)5-10(12)7-11/h5-7,9H,4H2,1-3H3 |
InChI 键 |
KLOFPYCBWCYKJE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)C)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)


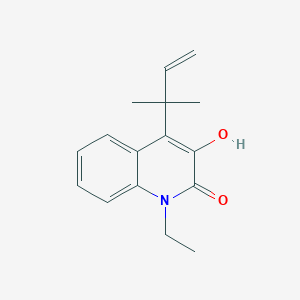
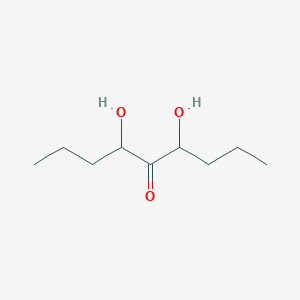
![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)
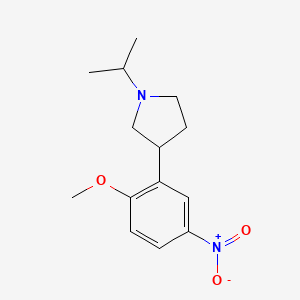
![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
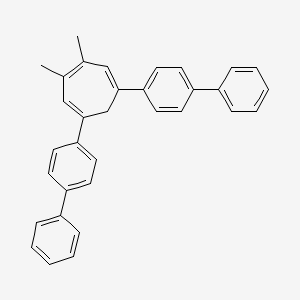

![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)
